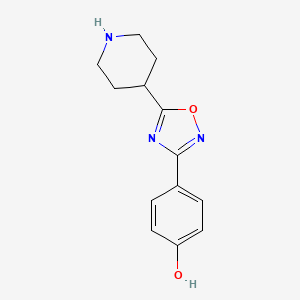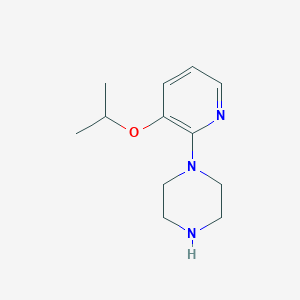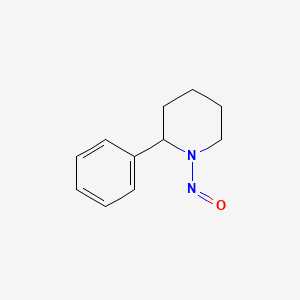
4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a phenol group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step often involves coupling the oxadiazole and piperidine intermediates with a phenol derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring can form hydrogen bonds with enzymes and proteins. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)phenol: Lacks the oxadiazole ring, which may reduce its biological activity.
1,2,4-Oxadiazole derivatives: These compounds may have similar biological activities but lack the piperidine ring, which can affect their pharmacokinetic properties.
Uniqueness
4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol is unique due to the combination of the piperidine and oxadiazole rings, which can provide a synergistic effect in its biological activity. This combination allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C13H15N3O2/c17-11-3-1-9(2-4-11)12-15-13(18-16-12)10-5-7-14-8-6-10/h1-4,10,14,17H,5-8H2 |
InChI Key |
UUQKJDRBADFKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-](/img/structure/B12115032.png)
![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B12115048.png)

![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)


![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)





